4,5-Dihydro-1-hexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
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Overview
Description
BRN 5600412 is a chemical compound with the molecular formula C10H18O2. It is a chiral organic compound, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of BRN 5600412 involves several steps. One common method is the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. This reaction is followed by acidification to obtain the target product . The industrial production of BRN 5600412 typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BRN 5600412 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5600412 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BRN 5600412 involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
BRN 5600412 can be compared with other similar compounds, such as:
3-Chlorobenzo (B) thiophene-2-carboxylic acid: This compound has a similar structure and undergoes similar chemical reactions.
2,3-Pinanediol: This compound is also a chiral organic compound with similar applications in chemistry and biology. The uniqueness of BRN 5600412 lies in its specific molecular structure and the particular reactions it undergoes, which make it suitable for a wide range of applications.
Properties
CAS No. |
76099-00-8 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-hexyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-4-7-10-17-16-18-14-8-5-6-9-15(14)19(16)11-13(21-17)12-20-17/h5-6,8-9,13H,2-4,7,10-12H2,1H3 |
InChI Key |
XNGRXGBEOFHBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12C3=NC4=CC=CC=C4N3CC(O1)CO2 |
Origin of Product |
United States |
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